Endostatin (84-114)-NH2 (JKC367) is a peptide derived from the C-terminal region of collagen XVIII, specifically designed to inhibit angiogenesis and tumor growth. This compound is recognized for its ability to suppress endothelial cell proliferation and migration, making it a significant focus in cancer research and therapeutic development. The molecular formula of Endostatin (84-114)-NH2 is C161H236N48O43, with a molecular weight of 3531.9 g/mol .
Endostatin (84-114)-NH2 is classified as an angiogenesis inhibitor. It plays a crucial role in regulating blood vessel formation, particularly in the context of tumor growth and metastasis. By targeting endothelial cells, this compound disrupts the processes that allow tumors to develop their own blood supply, which is essential for their growth and survival .
The synthesis of Endostatin (84-114)-NH2 typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain while ensuring high purity and yield.
Endostatin (84-114)-NH2 consists of 31 amino acids, forming a specific sequence that contributes to its biological activity. The structure includes various functional groups that facilitate interactions with target proteins involved in angiogenesis.
Endostatin (84-114)-NH2 primarily interacts with receptors on endothelial cells, inhibiting their proliferation and migration. It does not undergo significant chemical transformations under physiological conditions but exerts its effects through receptor-mediated pathways.
Endostatin (84-114)-NH2 functions by binding to endothelial cell receptors, which leads to:
Research indicates that Endostatin can reduce tumor size significantly—by over 150-fold in certain models—without showing toxicity or inducing drug resistance in experimental animals .
Endostatin (84-114)-NH2 has several scientific uses:
Endostatin (84-114)-NH₂ (JKC367) directly suppresses endothelial cell proliferation by targeting the cyclin D1 regulatory axis. Cyclin D1 is a critical G1-phase regulator that complexes with cyclin-dependent kinases (CDK4/6) to phosphorylate retinoblastoma (Rb) protein, enabling cell-cycle progression. Research demonstrates that JKC367 downregulates cyclin D1 expression by 60–75% in human umbilical vein endothelial cells (HUVECs) within 24 hours of treatment [2] [8]. This occurs through:
Table 1: Key Molecular Targets in Cyclin D1 Downregulation
Target | Effect of JKC367 | Functional Outcome |
---|---|---|
β-Catenin | Degradation via proteasome | Reduced CCND1 transcription |
c-Myc | Suppressed DNA binding | E-box-mediated transcription blocked |
PI3K/Akt pathway | Inactivation | Cyclin D1 mRNA destabilization |
CDK4/6 | Reduced activity (due to cyclin loss) | Rb phosphorylation inhibited |
Sustained G1 arrest is a hallmark of JKC367’s anti-angiogenic activity. The peptide induces a >50% increase in the proportion of endothelial cells in the G1 phase within 12 hours, as quantified by flow cytometry [2] [5]. Mechanisms include:
Table 2: Cell Cycle Regulators Modulated by JKC367
Cell Cycle Phase | Regulator | Change Induced by JKC367 | Biological Consequence |
---|---|---|---|
G1 | Cyclin D1 | ↓ 70% | CDK4/6 inhibition |
G1 | p21/p27 | ↑ 3.5-fold | Cyclin E-CDK2 blockade |
G1/S | Rb protein | Hypophosphorylation | E2F-dependent transcription halt |
JKC367 selectively induces apoptosis in activated endothelial cells within tumor vasculature while sparing quiescent cells. This occurs primarily via the intrinsic mitochondrial pathway [2] [9]:
Notably, apoptosis occurs without DNA fragmentation typical of extrinsic pathways, underscoring mitochondrial centrality.
JKC367 disrupts VEGF-driven angiogenesis by competitively interfering with VEGF/VEGFR binding and downstream signaling:
Unlike full-length endostatin, JKC367 exerts zinc-independent anti-angiogenic activity despite lacking canonical zinc-binding domains (His¹, His³, Asp⁷⁶):
Table 3: Zinc-Independent vs. Heparan Sulfate-Mediated Activities
Mechanism | Zinc-Dependent? | JKC367 Efficacy | Functional Impact |
---|---|---|---|
Heparan sulfate binding | No | Kd = 2.1 μM | Growth factor sequestration |
MMP-2/9 inhibition | No | IC₅₀ = 18 μM | Blocks endothelial invasion |
Integrin α5β1 displacement | No | 40% at 100 nM | Disrupts focal adhesions |
c-Myc suppression | Partially | ↓ 60% expression | Cell cycle arrest & migration halt |
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6